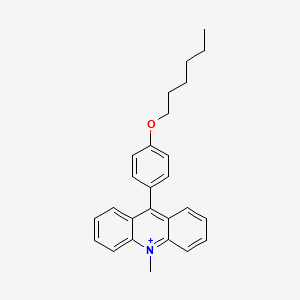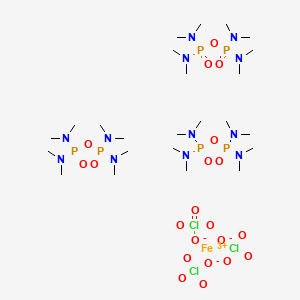
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate is a coordination compound that features iron in the +3 oxidation state This compound is notable for its unique ligand environment, which includes three octamethylpyrophosphoramide ligands The triperchlorate anions balance the charge of the iron center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate typically involves the reaction of iron(III) salts with octamethylpyrophosphoramide ligands in an appropriate solvent. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired coordination complex. The triperchlorate anions are introduced to balance the charge of the iron center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate can undergo various chemical reactions, including:
Oxidation and Reduction: The iron center can participate in redox reactions, changing its oxidation state.
Substitution: Ligands can be replaced by other coordinating molecules under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve ligands such as phosphines or amines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(IV) complexes, while reduction reactions may produce iron(II) complexes.
Wissenschaftliche Forschungsanwendungen
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Studied for its potential role in biological systems, particularly in mimicking the behavior of iron-containing enzymes.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent due to its ability to generate reactive oxygen species.
Industry: Utilized in materials science for the development of new materials with unique magnetic and electronic properties.
Wirkmechanismus
The mechanism by which Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate exerts its effects involves the coordination of the iron center with the ligands, which stabilizes the iron in the +3 oxidation state. The compound can interact with various molecular targets, including enzymes and other proteins, through coordination and redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(acetylacetonato)iron(III): Another iron(III) coordination compound with acetylacetonate ligands.
Tris(bipyridine)iron(II) chloride: An iron(II) coordination compound with bipyridine ligands.
Uniqueness
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. The octamethylpyrophosphoramide ligands provide a unique steric and electronic environment around the iron center, influencing its reactivity and stability.
Eigenschaften
CAS-Nummer |
15614-06-9 |
|---|---|
Molekularformel |
C24H72Cl3FeN12O21P6 |
Molekulargewicht |
1212.9 g/mol |
IUPAC-Name |
N-[bis(dimethylamino)phosphoryloxy-(dimethylamino)phosphoryl]-N-methylmethanamine;iron(3+);triperchlorate |
InChI |
InChI=1S/3C8H24N4O3P2.3ClHO4.Fe/c3*1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8;3*2-1(3,4)5;/h3*1-8H3;3*(H,2,3,4,5);/q;;;;;;+3/p-3 |
InChI-Schlüssel |
PZPFUICPLMMYJO-UHFFFAOYSA-K |
Kanonische SMILES |
CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12808865.png)
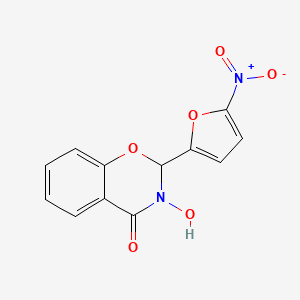

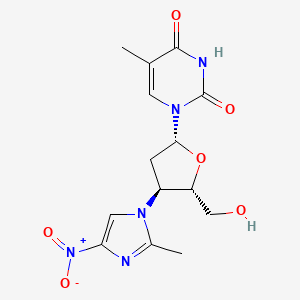
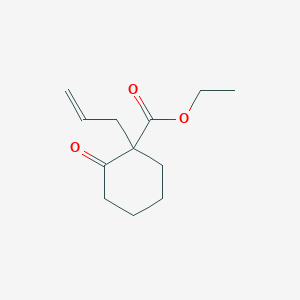

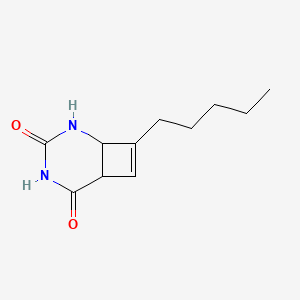
![(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)
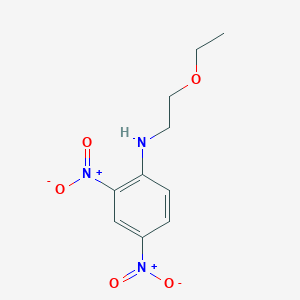

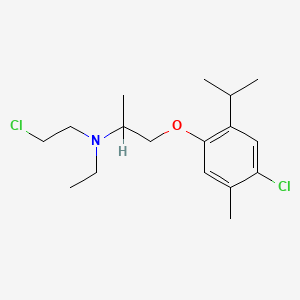
![Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester](/img/structure/B12808925.png)
